2-Imidazolidinone, 1,3-diphenyl-

Physicochemical Properties ADME Solvent Selection

2-Imidazolidinone, 1,3-diphenyl- (CAS 728-24-5, C15H14N2O, MW 238.28) is a cyclic urea derivative, characterized by a five-membered imidazolidinone ring substituted with phenyl groups at the N1 and N3 positions. Unlike its more common, liquid alkyl-substituted analogs, this compound is a solid at ambient temperature and possesses fundamentally different physicochemical properties, which dictate its unique applications in specialized chemical research and material science.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 728-24-5
Cat. No. B1660183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazolidinone, 1,3-diphenyl-
CAS728-24-5
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c18-15-16(13-7-3-1-4-8-13)11-12-17(15)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyPBONVSBAAQAITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-2-imidazolidinone (CAS 728-24-5): Technical Profile and Procurement Baseline


2-Imidazolidinone, 1,3-diphenyl- (CAS 728-24-5, C15H14N2O, MW 238.28) is a cyclic urea derivative, characterized by a five-membered imidazolidinone ring substituted with phenyl groups at the N1 and N3 positions [1]. Unlike its more common, liquid alkyl-substituted analogs, this compound is a solid at ambient temperature and possesses fundamentally different physicochemical properties, which dictate its unique applications in specialized chemical research and material science .

Why 1,3-Diphenyl-2-imidazolidinone Cannot Be Replaced by Generic Alkyl-Imidazolidinone Solvents


Substitution of 1,3-diphenyl-2-imidazolidinone with its closest commercial relative, the high-boiling solvent 1,3-dimethyl-2-imidazolidinone (DMI), is chemically invalid due to a fundamental shift in physical state and property space. The replacement of the small, polar methyl groups with bulky, hydrophobic phenyl rings transforms the molecule from a water-miscible liquid into a highly crystalline, hydrophobic solid . This structural alteration completely redefines the compound's utility; it transitions from a medium for solvation to a reactive scaffold for nucleophilic carbene generation and a building block for solid-state materials, making any direct substitution for process chemistry or materials science applications impossible without a complete redesign of the experimental or manufacturing protocol [1].

Quantitative Differentiation Evidence for 1,3-Diphenyl-2-imidazolidinone vs. Analogs


Lipophilicity and Hydrophobicity: LogP Comparison with 1,3-Dimethyl-2-imidazolidinone (DMI)

The substitution of methyl groups with phenyl rings in 1,3-diphenyl-2-imidazolidinone results in a dramatic increase in lipophilicity compared to its alkyl analog DMI. The target compound exhibits a calculated LogP (XLogP3) of 2.6, whereas DMI's LogP is reported as -0.3 to -0.03 [1]. This large difference (>2.6 LogP units) indicates the diphenyl compound is strongly hydrophobic, fundamentally altering its behavior in biphasic systems and its ability to cross biological membranes compared to the water-miscible DMI.

Physicochemical Properties ADME Solvent Selection

Aqueous Solubility: A 5-Order-of-Magnitude Difference vs. DMI

The hydrophobic nature of 1,3-diphenyl-2-imidazolidinone is further evidenced by its extremely low aqueous solubility. Vendor data reports solubility of <0.3 µg/mL, which equates to <0.0003 mg/mL . In stark contrast, the dimethyl analog, DMI, is described by multiple commercial sources as being fully miscible with water, with a reported solubility of 100 g/L or greater . This represents a solubility difference of over five orders of magnitude, making the diphenyl compound functionally insoluble in water.

Solubility Formulation Process Chemistry

Thermal Stability and Decomposition Profile Comparison

Thermogravimetric analysis (TGA) of 1,3-diphenyl-2-imidazolidinone reveals high thermal stability with no weight loss observed until reaching 360 °C, after which an ~11% weight loss occurs between 360 and 400 °C [1]. In contrast, 1,3-dimethyl-2-imidazolidinone (DMI) has a reported atmospheric boiling point of 224-226 °C . While boiling point and decomposition temperature are distinct phenomena, the TGA data for the diphenyl compound indicates it remains in the solid state with negligible mass loss at temperatures where DMI is already fully vaporized. This represents a significant >135 °C increase in the temperature window for solid-state application.

Thermal Analysis Materials Science Stability

Nucleophilic Carbene Generation: A Unique Reactivity Pathway

A key differentiator for 1,3-diphenyl-2-imidazolidinone is its role as a precursor to a stable, nucleophilic carbene. The dimeric form, bis(1,3-diphenyl-2-imidazolidinylidene), is well-documented to exhibit a 'considerable tendency towards dissociation' into two free carbenes [1]. This reactivity is a direct consequence of the N,N-diphenyl substitution pattern, which stabilizes the electron-deficient carbene center. In contrast, the dimethyl analog DMI does not readily form or stabilize a comparable nucleophilic carbene under similar conditions, making it a non-viable alternative for this specific and synthetically valuable application [2].

Organometallic Chemistry Catalysis Synthetic Reagents

Targeted Application Scenarios for 1,3-Diphenyl-2-imidazolidinone Based on Differential Properties


Synthesis of Nucleophilic Carbenes and Organometallic Complexes

This is the most distinct and literature-supported application of 1,3-diphenyl-2-imidazolidinone. Its conversion to the corresponding dimer, bis(1,3-diphenyl-2-imidazolidinylidene), provides a stable and easily handled source of a reactive nucleophilic carbene [1]. This carbene is employed as a ligand for transition metals and as an organocatalyst in its own right. This specific reactivity is not observed with simpler 1,3-dialkyl-2-imidazolidinones, making the diphenyl derivative an essential reagent for this specific area of synthetic chemistry [1][2].

Organic Synthesis in Non-Aqueous, Hydrophobic Media

The extreme water insolubility (<0.3 µg/mL) and high LogP (2.6) of 1,3-diphenyl-2-imidazolidinone make it a superior choice as a reaction component or crystalline scaffold in strictly anhydrous and non-polar organic environments [1]. It can be used in reactions where water-miscible analogs like DMI would be detrimental, such as in moisture-sensitive organometallic reactions, or as a crystalline, non-hygroscopic building block for the synthesis of more complex hydrophobic molecules [2].

High-Temperature Polymer Synthesis and Solid-State Material Science

The high thermal stability of 1,3-diphenyl-2-imidazolidinone, which exhibits no weight loss up to 360 °C [1], makes it a viable monomer or additive in high-temperature polymer synthesis or as a robust component in solid-state material research. This is a clear advantage over the liquid alkyl analogs, which would volatilize or decompose at significantly lower temperatures (DMI boils at ~225 °C) [2]. Its crystalline nature and thermal resilience allow it to be explored for applications where maintaining structural integrity at elevated processing temperatures is required.

Precursor for Electro-optical and Fluorescent Materials

The 1,3-diphenyl-2-imidazolidinone core is a known scaffold for constructing materials with interesting photophysical properties. Research has demonstrated its utility in the synthesis of conjugated copolymers that exhibit high fluorescence quantum yields and good thermal stability [1]. The phenyl groups are essential for tuning the electronic properties of the final material, and the parent compound's high purity and solid form facilitate its use as a reliable building block in multi-step monomer synthesis, as opposed to the solvent applications of its liquid analogs [1][2].

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